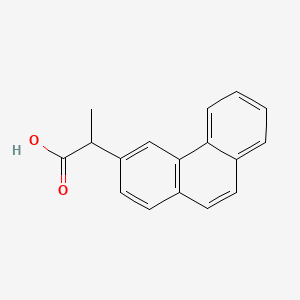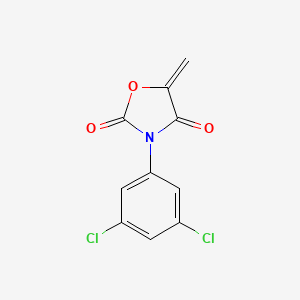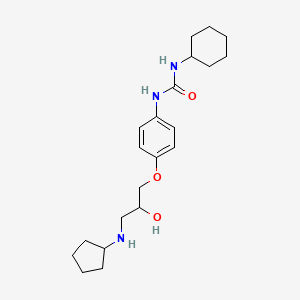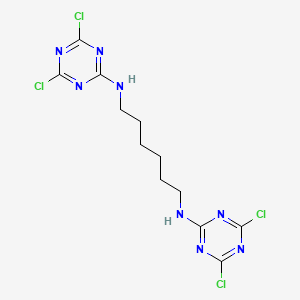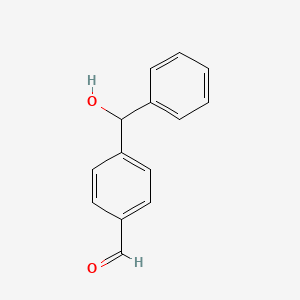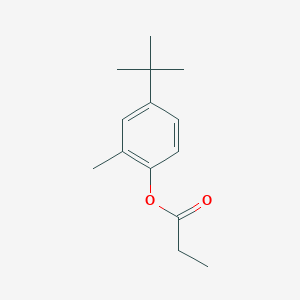
1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, 2-methylpropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, 2-methylpropyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavorings. This particular compound features a quinoline ring, which is a heterocyclic aromatic organic compound with a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, 2-methylpropyl ester typically involves esterification reactions. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst. For this compound, the reaction would involve 1(2H)-Quinolinecarboxylic acid and 2-methylpropyl alcohol with an acid catalyst like sulfuric acid.
Industrial Production Methods
In industrial settings, the production of esters often involves continuous processes with optimized conditions to maximize yield and efficiency. The use of catalysts, controlled temperatures, and pressures are crucial to ensure the reaction proceeds efficiently. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, 2-methylpropyl ester can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester into the corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: Reducing the ester to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Substituting the ethoxy group with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under controlled conditions.
Major Products
Hydrolysis: 1(2H)-Quinolinecarboxylic acid and 2-methylpropyl alcohol.
Reduction: Corresponding alcohol.
Substitution: Depends on the nucleophile used.
Scientific Research Applications
1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, 2-methylpropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its quinoline structure, which is common in many pharmaceuticals.
Industry: Used in the production of fragrances and flavorings due to its ester functional group.
Mechanism of Action
The mechanism of action of 1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, 2-methylpropyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes, which is why quinoline derivatives are often studied for their anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Isopropyl butyrate: An ester used in fragrances and as a solvent.
Uniqueness
1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, 2-methylpropyl ester is unique due to its quinoline ring structure, which imparts specific chemical and biological properties not found in simpler esters. This makes it valuable in research and potential pharmaceutical applications.
Properties
CAS No. |
38428-16-9 |
|---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
2-methylpropyl 2-ethoxy-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-4-19-15-10-9-13-7-5-6-8-14(13)17(15)16(18)20-11-12(2)3/h5-10,12,15H,4,11H2,1-3H3 |
InChI Key |
PXSFFHCHRCZARW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C=CC2=CC=CC=C2N1C(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile](/img/structure/B14657795.png)
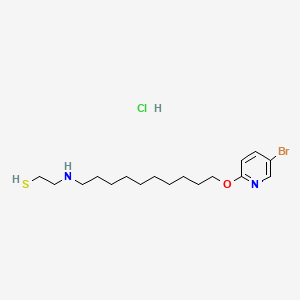

![1-[(Tetradecyloxy)methoxy]tetradecane](/img/structure/B14657819.png)


![9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14657855.png)
